molecular formula C16H22ClNO2 B13956698 Benzyl 3-(3-chloropropyl)piperidine-1-carboxylate

Benzyl 3-(3-chloropropyl)piperidine-1-carboxylate

Cat. No.: B13956698
M. Wt: 295.80 g/mol
InChI Key: ARBXXLOCODLWNM-UHFFFAOYSA-N
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Description

Benzyl 3-(3-chloropropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-chloropropyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-chloropropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted piperidine derivatives.

    Oxidation: N-oxides and other oxidized products.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

Benzyl 3-(3-chloropropyl)piperidine-1-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-chloropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction occurs at the catalytic site of the enzyme, where the compound forms stable complexes with key amino acid residues such as tryptophan and phenylalanine .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
  • 1-(3-Chloropropyl)piperidine
  • Benzyl 3-pyrroline-1-carboxylate

Uniqueness

Benzyl 3-(3-chloropropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloropropyl group allows for unique interactions with molecular targets, differentiating it from other piperidine derivatives .

Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

benzyl 3-(3-chloropropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22ClNO2/c17-10-4-8-14-9-5-11-18(12-14)16(19)20-13-15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2

InChI Key

ARBXXLOCODLWNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCCl

Origin of Product

United States

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